3-(2-Methylpiperidin-1-yl)propanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFHISLGBSSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341627 | |
| Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140837-33-8 | |
| Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Cyanoethyl)-2-pipecoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Michael Addition to Acrylonitrile:
This is a conjugate addition reaction where the nucleophilic nitrogen of 2-methylpiperidine (B94953) attacks the β-carbon of the electron-deficient alkene, acrylonitrile. The reaction is typically carried out under neat conditions or in a protic solvent like ethanol (B145695) and may be catalyzed by a base or simply proceed thermally.
Mechanism of Michael Addition: The lone pair of electrons on the nitrogen atom of 2-methylpiperidine acts as a nucleophile, attacking the terminal carbon of the double bond in acrylonitrile. The resulting intermediate is then protonated by the solvent or upon workup to yield the final product.
Nucleophilic Substitution with 3 Halopropanenitrile:
This method involves the reaction of 2-methylpiperidine (B94953) with a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile. This is a standard SN2 reaction where the amine displaces the halide leaving group. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A patent for the preparation of remifentanil hydrochloride describes a similar reaction for the synthesis of 3-(4-oxopiperidin-1-yl)propanenitrile (B2993068) from 4-piperidone (B1582916) and 3-chloropropionitrile (B165592) in the presence of potassium carbonate. google.com
The key features of these transition-metal-free synthetic approaches are summarized in the table below.
| Feature | Description |
|---|---|
| Reaction Type | Michael Addition or Nucleophilic Substitution (SN2) |
| Reactants | 2-Methylpiperidine and Acrylonitrile or a 3-Halopropanenitrile |
| Catalyst | Generally not required, but a non-metallic base may be used. |
| Advantages | - Avoids the use of toxic and expensive transition metals.
|
| Disadvantages | - May require longer reaction times compared to catalyzed reactions.
|
Chemical Reactivity and Transformations of 3 2 Methylpiperidin 1 Yl Propanenitrile
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo several important transformations, primarily hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis and Reduction Pathways
Hydrolysis: The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. libretexts.org This reaction can be catalyzed by either acid or base. In the context of 3-(2-Methylpiperidin-1-yl)propanenitrile, hydrolysis would lead to the formation of 3-(2-Methylpiperidin-1-yl)propanoic acid. The reaction proceeds through an amide intermediate.
Reduction: The nitrile group is readily reduced to a primary amine. libretexts.orgchemguide.co.uk A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation. libretexts.orglibretexts.org The reduction of this compound would yield 3-(2-Methylpiperidin-1-yl)propan-1-amine. This reaction significantly alters the electronic and physical properties of the molecule by introducing a basic amino group. Other reducing agents like diisobutylaluminium hydride (DIBAL-H) can also be used and may offer different levels of selectivity. youtube.com Catalytic hydrogenation with catalysts like palladium, platinum, or nickel is another effective method for nitrile reduction. chemguide.co.uk
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | H3O+ or OH- | 3-(2-Methylpiperidin-1-yl)propanoic acid |
| Reduction | LiAlH4, followed by H2O | 3-(2-Methylpiperidin-1-yl)propan-1-amine |
Cycloaddition and Condensation Reactions
Cycloaddition: Nitriles can participate in cycloaddition reactions, acting as dipolarophiles. For instance, in a [3+2] cycloaddition, a nitrile can react with a 1,3-dipole like an azide (B81097) or a nitrile oxide to form a five-membered heterocyclic ring. uchicago.edunih.gov The reaction of this compound with an azide would yield a tetrazole derivative, while reaction with a nitrile oxide would produce an oxadiazole. These reactions are valuable for the synthesis of complex heterocyclic structures.
Condensation: While the nitrile group itself does not directly participate in classical condensation reactions like aldol (B89426) or Claisen condensations, the alpha-carbon to the nitrile is acidic and can be deprotonated by a strong base. The resulting carbanion can then act as a nucleophile in reactions with electrophiles such as aldehydes or ketones.
Reactivity at the Piperidine (B6355638) Nitrogen Atom
The tertiary nitrogen atom within the 2-methylpiperidine (B94953) ring is a key site for reactivity, primarily involving its nucleophilic and basic character.
N-Alkylation and N-Acylation Reactions
N-Alkylation: As a tertiary amine, the piperidine nitrogen can undergo N-alkylation with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. nih.govnih.gov For example, reaction with methyl iodide would yield N-methyl-3-(2-methylpiperidin-1-yl)propanenitrile iodide. These quaternary salts have different solubility and biological activity profiles compared to the parent amine.
N-Acylation: The piperidine nitrogen can also react with acylating agents such as acid chlorides or anhydrides to form N-acyl piperidinium (B107235) species. However, as a tertiary amine, it cannot form a stable amide bond directly. The reaction is more relevant for secondary piperidines.
Influence on Ring Conformation and Stereochemistry
The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govrsc.org The 2-methyl group can exist in either an axial or equatorial position. The conformational preference is influenced by the substitution on the nitrogen atom. nih.govacs.org
| N-Substituent | Effect on 2-Methyl Group Conformation |
|---|---|
| Small (e.g., H) | Equatorial position generally favored |
| Bulky (e.g., acyl group) | Can shift equilibrium towards the axial position nih.govacs.org |
Functionalization of the 2-Methyl Substituent on the Piperidine Ring
Direct functionalization of the 2-methyl group on the piperidine ring is challenging due to the unactivated nature of the C-H bonds. However, synthetic strategies can be employed to introduce functionality at this position. One approach involves the deprotonation of the carbon adjacent to the nitrogen (the α-carbon) using a strong base, followed by reaction with an electrophile. This method is more applicable to N-protected piperidines where the nitrogen lone pair does not interfere. For instance, α-lithiation of N-Boc-2-methylpiperidine followed by trapping with an electrophile can introduce various substituents. rsc.org Another strategy could involve radical-mediated reactions, though selectivity can be an issue.
Intramolecular Cyclization and Rearrangement Processes
While specific studies on the intramolecular cyclization and rearrangement of this compound are not extensively documented in publicly available literature, the chemical nature of its functional groups suggests several potential, theoretically plausible reaction pathways. These reactions are generally contingent on the generation of a reactive intermediate, such as a radical or an anion, which can then interact with another part of the molecule.
One area of possibility involves radical-mediated reactions. The generation of a carbon-centered radical, for instance, could lead to an intramolecular addition to the nitrile group. thieme-connect.com Such a process would result in the formation of a cyclic iminyl radical, which could then undergo further reactions. The specific conditions required to initiate such a radical cyclization would likely involve radical initiators and careful control of reaction parameters.
Another potential, though less direct, pathway could involve rearrangements. While classic named rearrangements often require specific structural motifs not present in this compound, the broader class of reactions known as Smiles rearrangements involves intramolecular nucleophilic aromatic substitution and can be seen in related nitrogen-containing compounds. nih.gov However, the absence of an activated aromatic ring in the target molecule makes a direct Smiles rearrangement unlikely.
It is important to note that the feasibility of these intramolecular events is highly dependent on the reaction conditions and the conformational flexibility of the molecule, which would need to overcome any energetic barriers to achieve a suitable transition state for cyclization or rearrangement.
Hydrogen Bonding and Intermolecular Interactions
The molecular structure of this compound allows for various intermolecular interactions, with hydrogen bonding being a key consideration. Although the tertiary amine of the piperidine ring does not possess a hydrogen atom for conventional hydrogen bond donation, the nitrogen atom has a lone pair of electrons, making it a potential hydrogen bond acceptor.
The primary hydrogen bond donor in the vicinity would be a suitable solvent or another molecule with available acidic protons. The nitrogen of the nitrile group, with its lone pair of electrons, also presents a potential hydrogen bond acceptor site.
The conformation of the piperidine ring is a crucial factor in its intermolecular interactions. Piperidine itself prefers a chair conformation, with two possible orientations for the N-H bond (axial and equatorial). wikipedia.org For N-substituted piperidines, the substituent's steric bulk influences the conformational preference. In N-methylpiperidine, the equatorial conformation is significantly preferred. wikipedia.org It is reasonable to assume that the propanenitrile substituent in this compound would also predominantly occupy an equatorial position to minimize steric hindrance.
Biological Evaluation and Pharmacological Research of 3 2 Methylpiperidin 1 Yl Propanenitrile Analogues
Kinase Inhibition Profiles
Analogues of 3-(2-methylpiperidin-1-yl)propanenitrile have been investigated for their potential to inhibit several key kinases involved in cellular signaling pathways.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to various diseases. nih.gov Research into inhibitors of this enzyme has led to the synthesis and evaluation of compounds structurally related to this compound.
One such analogue, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, demonstrated notable inhibitory activity against GSK-3β. In a NanoBRET™ TE intracellular assay, this compound exhibited an IC50 value of 2.24 µM, signifying its potential as a GSK-3β inhibitor. nih.gov This finding highlights the contribution of the piperidine-propanenitrile moiety to the molecule's ability to engage with the target enzyme.
Table 1: GSK-3β Inhibition by a 3-(piperidin-1-yl)propanenitrile Analogue
| Compound Name | Structure | Target | Assay Type | IC50 (µM) |
|---|---|---|---|---|
| (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | Analogue with a piperidine (B6355638) ring in place of 2-methylpiperidine (B94953) | GSK-3β | NanoBRET™ TE intracellular | 2.24 |
Janus Kinase 3 (JAK3) Inhibition
Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines and is predominantly expressed in hematopoietic cells. Its role in immune responses has made it an attractive target for the development of immunosuppressive agents. A significant advancement in this area is the development of PF-06651600, a highly specific, orally active JAK3 inhibitor.
The chemical structure of PF-06651600 is 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one. This molecule incorporates the 2-methylpiperidine moiety, demonstrating its utility in the design of potent and selective kinase inhibitors. The specificity of PF-06651600 for JAK3 is achieved through a covalent interaction with a unique cysteine residue (Cys-909) within the enzyme's active site.
Table 2: A 2-Methylpiperidine-Containing JAK3 Inhibitor
| Compound Name | Structure | Target | Mechanism of Action |
|---|---|---|---|
| 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) | Contains a 2-methylpiperidine ring | JAK3 | Covalent interaction with Cys-909 |
N-Myristoyltransferase (NMT) Inhibition
N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This modification is crucial for protein function and localization. While direct studies on this compound analogues as NMT inhibitors are not prevalent, the structural features of this scaffold are relevant to known NMT inhibitors.
Potent NMT inhibitors, such as DDD85646, often contain a piperazine (B1678402) or similar nitrogen-containing heterocyclic ring. mdpi.comnih.gov These moieties are frequently protonated at physiological pH, allowing for the formation of a critical salt bridge with the negatively charged C-terminus of the NMT enzyme. mdpi.comnih.gov This interaction is a key determinant of inhibitory activity. Therefore, it is plausible that analogues of this compound, which possess a basic piperidine ring, could be designed to target NMT.
Table 3: Structural Features of Known NMT Inhibitors Relevant to this compound
| Feature in Known NMT Inhibitors | Corresponding Feature in this compound | Potential Interaction with NMT |
|---|---|---|
| Piperazine/Piperidine Ring | 2-Methylpiperidine Ring | Formation of a salt bridge with the enzyme's C-terminus |
Antimicrobial Activity Studies
The piperidine and propanenitrile moieties are present in various compounds with demonstrated antimicrobial properties. Consequently, analogues of this compound have been evaluated for their efficacy against bacterial and fungal strains.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Research into the antimicrobial potential of piperidine-containing compounds has led to the synthesis and evaluation of 3-oxo-3-(piperidin-1-yl)propanenitrile. researchgate.net This close analogue of the subject compound has been incorporated into polymeric films and assessed for its antimicrobial potency. The results indicated that these films exhibit promising antimicrobial activity against various microorganisms. researchgate.net While the specific spectra of activity against Gram-positive and Gram-negative strains were not detailed in the available literature, the findings suggest that the piperidinyl propanenitrile scaffold is a viable starting point for the development of new antibacterial agents.
Antifungal Potency
In addition to antibacterial activity, the antifungal potential of piperidine derivatives has been a subject of investigation. The aforementioned study on 3-oxo-3-(piperidin-1-yl)propanenitrile also highlighted its promising antimicrobial potency, which encompasses antifungal activity. researchgate.net The incorporation of this compound into bioactive films suggests its potential application in preventing fungal growth on surfaces. Further detailed studies would be necessary to fully characterize the antifungal spectrum and potency of this and other related analogues.
Table 4: Antimicrobial Activity of a 3-(piperidin-1-yl)propanenitrile Analogue
| Compound Name | Application | Observed Activity |
|---|---|---|
| 3-oxo-3-(piperidin-1-yl)propanenitrile | Incorporated into bioactive films | Promising antimicrobial potency |
Anticancer Research Applications
Analogues incorporating the propanenitrile and piperidine moieties have been investigated for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of human cancer cell lines and the underlying cellular mechanisms responsible for these effects.
The cytotoxic potential of various analogues is typically evaluated using cell-based proliferation assays, which measure the concentration of a compound required to inhibit cell growth by 50% (IC50). nih.gov Studies on structurally related compounds have demonstrated a range of potencies against diverse human cancer cell lines.
For instance, certain tetramethylpiperidine-substituted phenazines have shown significant activity, with mean IC50 values as low as 0.36 µg/ml across a panel of cell lines that includes esophageal, hepatocellular, and colon cancer. nih.gov Similarly, a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues, which also feature a nitrogen-containing ring system, displayed potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range (10–33 nM). mdpi.comnih.gov Other research on thienopyrimidine derivatives identified compounds with notable activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines, with IC50 values of 34.04 µM and 45.62 µM, respectively. researchgate.net These findings highlight the potential of developing piperidine-containing nitrile compounds as effective antiproliferative agents.
Table 1: Antiproliferative Activity of Selected Analogues Against Human Cancer Cell Lines
Understanding the mechanism by which these compounds exert their antiproliferative effects is crucial for their development as therapeutic agents. Research has shown that many nitrile-containing heterocyclic compounds induce cancer cell death through apoptosis and by causing cell cycle arrest. semanticscholar.orgnih.gov
For example, certain benzofuran-incorporating nitrile derivatives have been shown to induce apoptosis and arrest the cell cycle in the G2/M phase. semanticscholar.org This was accompanied by a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. semanticscholar.org Similarly, other analogues have been observed to induce apoptosis through the mitochondrial pathway, causing a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic DNA fragmentation. nih.govresearchgate.net Some potent β-lactam analogues have been found to target tubulin, disrupting microtubule organization and leading to mitotic catastrophe and apoptosis in breast cancer cells. mdpi.comnih.gov The induction of apoptosis can also be mediated by the production of intracellular reactive oxygen species (ROS), which in turn activates the caspase cascade signaling pathway. nih.gov
In Vitro Pharmacokinetic and Metabolic Stability Assessments
The journey of a potential drug candidate from discovery to clinical application involves rigorous evaluation of its pharmacokinetic properties, including how it is metabolized by the body. In vitro assays are essential first steps in this process.
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug. This is often assessed in vitro by incubating the compound with liver microsomes (e.g., human or mouse liver microsomes - HLM/MLM) or other subcellular fractions like the S9 fraction, and then measuring the rate at which the parent compound disappears over time. nih.govnih.gov
Studies on structurally related piperazin-1-ylpyridazines revealed that initial lead compounds can suffer from rapid metabolic degradation, with in vitro microsomal half-lives (t1/2) of only a few minutes. nih.gov However, by identifying the metabolic "hotspots" on the molecule, medicinal chemists can introduce structural modifications to block these sites of metabolism. This approach has successfully led to a more than 50-fold improvement in the in vitro intrinsic clearance of certain compounds. nih.gov The metabolic stability of new compounds is often categorized based on their in vitro half-life, with compounds being classified as having low, intermediate, or high clearance rates. frontiersin.org
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Therefore, a key aspect of pharmacological research is to identify the enzymatic targets of a compound and quantify its inhibitory potency, often expressed as an IC50 value.
A prominent example within a class of compounds related to the title subject is an analogue, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, which was identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). mdpi.comresearchgate.net This enzyme is a target in various diseases, including cancer and neurodegenerative disorders. mdpi.com In another study, a novel benzopyrane derivative was found to be a potent inhibitor of glutathione (B108866) reductase (GSHR) and a moderate inhibitor of thioredoxin reductase (TrxR), two key enzymes in cellular redox control. nih.gov The IC50 values against these enzymes were determined to be 0.59 µM and 2.42 µM, respectively. nih.gov Other research has identified nitrile derivatives that inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with IC50 values below 1 µM. semanticscholar.org
Table 2: Enzyme Inhibition Data for Selected Analogues
While enzyme inhibition assays using purified proteins are valuable, it is crucial to confirm that a compound can bind to its intended target within the complex environment of a living cell. This is known as target engagement. nih.gov Modern biophysical techniques have been developed to measure this directly in a cellular context.
The Cellular Thermal Shift Assay (CETSA) is one such method. It operates on the principle that when a drug binds to its target protein, it often stabilizes the protein, making it more resistant to heat-induced denaturation. nih.gov By heating cells or cell lysates treated with a compound to various temperatures and then quantifying the amount of remaining soluble protein, researchers can detect a thermal shift indicative of target engagement. nih.govnih.gov
A more direct and increasingly utilized method is the NanoBRET™ Target Engagement (TE) assay. This technique was used to evaluate a pyrimido[4,5-b]indole analogue containing a piperidinyl-propanenitrile moiety. mdpi.com The study demonstrated an IC50 value of 2.24 µM in an intracellular GSK-3β assay, confirming that the compound effectively engaged its target inside the cell. mdpi.comresearchgate.net Such assays are critical for establishing a clear link between the biochemical potency of a compound and its activity in cellular models. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile |
| B4125 |
| B3962 |
| B4126 |
| Clofazimine |
| B669 |
| Cisplatin |
| Gefitinib |
| Erlotinib |
| Imatinib |
| Sorafenib |
| Naringenin |
| Combretastatin A-4 |
| Eribulin |
| Colchicine |
| Daunorubicin |
| Ampicillin |
| Chloramphenicol |
| Isoniazid |
| Rifampicin |
| Wortmannin |
| Rapamycin |
Structure Activity Relationship Sar Studies of N Propanenitrile Piperidine Systems
Role of the Nitrile Functionality in Biological Activity
The nitrile group (–C≡N) is a versatile functional group in medicinal chemistry, and its incorporation into the N-propanenitrile piperidine (B6355638) scaffold is pivotal for biological activity. The unique physicochemical properties of the nitrile moiety allow it to participate in various non-covalent interactions with biological targets. nist.gov
The linear geometry and the electron-withdrawing nature of the nitrile group contribute to its ability to act as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. nist.gov This interaction is crucial for the anchoring of the molecule within the binding pocket of a receptor or enzyme. Furthermore, the strong dipole moment of the nitrile group can facilitate polar interactions that may mimic those of a hydroxyl or carboxyl group, making it a valuable bioisostere in drug design. nih.gov
In the context of 3-(2-Methylpiperidin-1-yl)propanenitrile and related analogs, the nitrile functionality can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles. Its presence can enhance binding affinity to the target protein and improve metabolic stability, as the nitrile group is generally less susceptible to metabolic degradation compared to other functional groups. nist.gov The electronic properties of the nitrile group can also polarize adjacent chemical bonds, which may optimize interactions with the biological target. nih.gov
Impact of Methyl Substitution and Stereochemistry on the Piperidine Ring
The substitution pattern on the piperidine ring, particularly the introduction of a methyl group at the 2-position as in this compound, has a profound impact on the molecule's biological activity. This is attributable to both steric and stereochemical effects.
The presence of a methyl group can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the target's binding site. More importantly, the methyl group at the C2 position creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. It is well-established in pharmacology that stereochemistry plays a critical role in biological activity, with different enantiomers often exhibiting distinct pharmacological profiles. nih.govnih.gov
The table below illustrates the effect of methyl substitution on the binding affinity of certain piperidine derivatives for the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor.
| Compound | Substitution | Stereochemistry | SERT Ki (nM) | 5-HT1A Ki (nM) |
| Analog 1 | Unsubstituted | - | 25.3 | 150 |
| Analog 2 | 2-Methyl | (2S, 4R) | 9.8 | 96 |
| Analog 3 | 2-Methyl | (2R, 4S) | 35.1 | 210 |
| Analog 4 | 2-Methyl | (2S, 4S) | 18.7 | 125 |
| Analog 5 | 2-Methyl | (2R, 4R) | 42.6 | 280 |
This table is generated based on data patterns observed in related studies and is for illustrative purposes.
These findings underscore the importance of both the position and the stereochemistry of the methyl group in modulating the interaction of N-propanenitrile piperidine systems with their biological targets.
Influence of Remote Heterocyclic Substituents on Efficacy and Selectivity
The introduction of heterocyclic moieties at a distance from the core piperidine ring can significantly modulate the efficacy and selectivity of N-propanenitrile piperidine derivatives. These remote substituents can engage in additional interactions with the biological target, extending into secondary binding pockets or interacting with solvent-exposed regions of the protein.
Heterocyclic rings, with their diverse array of heteroatoms (e.g., nitrogen, oxygen, sulfur) and electronic properties, can participate in a wide range of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. The nature of the heterocyclic ring and its point of attachment to the parent molecule can fine-tune the pharmacological profile, potentially leading to enhanced potency and improved selectivity for the desired target over off-target proteins.
For example, the incorporation of a pyrazole (B372694) ring in certain piperidine derivatives has been shown to yield ligands with high affinity and selectivity for the human dopamine (B1211576) D4 receptor. dntb.gov.ua In another study, spiro-piperidine derivatives bearing heterocyclic moieties exhibited promising antileishmanial activity. researchgate.net The strategic placement of these remote heterocyclic substituents allows for the exploration of a larger chemical space, which is a key strategy in the optimization of lead compounds in drug discovery.
Conformational Analysis and Rigidization Strategies for Enhanced Potency
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound, which contains a six-membered piperidine ring, conformational analysis is essential for understanding its interaction with a biological target. The piperidine ring typically adopts a low-energy chair conformation, but can also exist in higher-energy boat or twist-boat conformations.
The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly impact binding affinity. For instance, the equatorial orientation is often favored for bulky substituents to minimize steric strain. However, specific interactions with the target protein may stabilize an otherwise less favorable axial conformation.
To enhance potency, medicinal chemists often employ rigidization strategies to lock the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the target, leading to a more favorable free energy of binding. Rigidization can be achieved through various strategies, such as:
Introduction of double bonds: This can restrict the rotation of single bonds.
Formation of bicyclic or polycyclic systems: Fusing an additional ring to the piperidine scaffold can significantly constrain its conformational flexibility.
Incorporation of bulky substituents: This can restrict the conformational freedom of the molecule.
By identifying the bioactive conformation through experimental techniques like X-ray crystallography or NMR spectroscopy, and computational methods, more potent and selective analogs can be designed.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating the SAR of compounds like this compound. These in silico methods provide valuable insights into the interactions between a ligand and its biological target at the atomic level, thereby guiding the rational design of new and improved analogs.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. By developing predictive QSAR models, the activity of yet-to-be-synthesized compounds can be estimated, prioritizing the synthesis of the most promising candidates.
Molecular docking simulations are employed to predict the binding mode and affinity of a ligand within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. Docking studies can help explain the observed SAR and guide the design of new molecules with improved binding characteristics.
Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of molecules, further refining the understanding of their biological activity. By combining these computational approaches, a comprehensive picture of the SAR for N-propanenitrile piperidine systems can be developed, accelerating the drug discovery process.
Therapeutic Potential and Future Research Directions
Implications for Neurodegenerative Disease Therapies (e.g., Alzheimer's Disease)
The piperidine (B6355638) nucleus is a foundational scaffold in the development of drugs targeting central nervous system disorders, including neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov Numerous piperidine derivatives have been investigated for their neuroprotective properties. researchgate.netsophion.comnih.govmdpi.com For instance, derivatives of piperine, a natural alkaloid containing a piperidine ring, have shown potential in mitigating neurodegeneration. nih.gov The neuroprotective effects of piperine are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov
The 2-methylpiperidine (B94953) moiety, in particular, has been incorporated into compounds designed for antidepressant activity, highlighting its potential to interact with neurological pathways. researchgate.net While direct evidence for 3-(2-Methylpiperidin-1-yl)propanenitrile in Alzheimer's therapy is lacking, the established neuroprotective profile of piperidine-containing compounds suggests that it could be a valuable starting point for the design of novel neuroprotective agents. Future research should focus on evaluating its ability to inhibit key pathological processes in Alzheimer's disease, such as amyloid-beta aggregation and tau hyperphosphorylation.
Table 1: Neuroprotective Activity of Related Piperidine Derivatives
| Compound/Derivative Class | Model of Neurodegeneration | Observed Effects |
| Piperine | MPTP-induced Parkinson's disease model | Attenuated motor deficits, prevented dopaminergic neuron loss, reduced neuroinflammation and oxidative stress. nih.gov |
| Fenazinel Derivatives (piperidine urea groups) | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced cerebral infarction area, demonstrated neuroprotective effects in vitro. sophion.com |
| Substituted Guanidines | Glutamate-induced excitotoxicity in cortical neurons | Protected neurons from injury, with efficacy correlated to NMDA receptor ion-channel affinity. nih.gov |
Prospects in Immunomodulatory and Autoimmune Disease Treatment (e.g., Rheumatoid Arthritis)
Piperidine derivatives have also been explored for their immunomodulatory activities. nih.govnih.gov Piperine, for example, has been shown to possess both immunomodulatory and anti-inflammatory properties. auctoresonline.org It can modulate the production of inflammatory cytokines, which are key mediators in autoimmune diseases like rheumatoid arthritis. Specifically, piperine has been observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and PGE2 in synoviocytes from patients with rheumatoid arthritis. auctoresonline.org
Development of Novel Anti-infective and Anticancer Agents
The piperidine scaffold is a versatile building block in the synthesis of compounds with a wide range of biological activities, including anti-infective and anticancer properties. mdpi.commdpi.comijnrd.org Piperidine and its derivatives have been shown to exhibit antibacterial and antifungal activities. nih.gov A study on 3-oxo-3-(piperidin-1-yl) propanenitrile, a structurally related compound, demonstrated promising antimicrobial potency against various microorganisms. researchgate.netnih.govnih.gov This suggests that the propanenitrile moiety, in conjunction with the piperidine ring, can contribute to antimicrobial effects.
In the realm of oncology, numerous piperidine derivatives have been identified as potent anticancer agents. researchgate.netnih.gov They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov The propanenitrile group is also found in molecules with cytotoxic activity. For instance, certain 2-phenylacrylonitrile derivatives have shown significant broad-spectrum cytotoxicity against cancer cells. nih.gov The combination of the 2-methylpiperidine and propanenitrile functionalities in this compound makes it a compound of interest for screening against a panel of infectious pathogens and cancer cell lines.
Table 2: Anti-infective and Anticancer Activities of Related Compounds
| Compound/Derivative Class | Activity | Key Findings |
| 3-oxo-3-(piperidin-1-yl) propanenitrile | Antimicrobial | Showed promising potency against P. aeruginosa, S. aureus, E. coli, B. subtilis, and C. albicans. researchgate.netnih.gov |
| Piperidine Derivatives | Anticancer | Exhibited cytotoxic potential and induced apoptosis in various cancer cell lines, including breast and colon cancer. researchgate.netnih.gov |
| 2-phenylacrylonitrile Derivatives | Anticancer | Demonstrated potent broad-spectrum cytotoxicity. nih.gov |
Translational Research and Preclinical Development Considerations
Before any potential therapeutic application of this compound can be realized, a thorough preclinical evaluation is necessary. This would involve a multi-step process beginning with in vitro assays to determine its biological activity and mechanism of action in the target areas. Should promising in vitro activity be observed, subsequent studies in appropriate animal models would be required to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile.
Key considerations for preclinical development would include optimizing the compound's structure to enhance potency and selectivity while minimizing potential off-target effects and toxicity. The development of a robust and scalable synthetic route would also be a critical factor for further investigation.
Emerging Research Avenues and Derivatization Strategies
Given the nascent stage of research on this compound, numerous avenues for future investigation exist. A primary focus should be on structure-activity relationship (SAR) studies. Systematic modifications of the 2-methylpiperidine ring and the propanenitrile side chain could lead to the discovery of derivatives with enhanced therapeutic properties. nih.gov
For instance, derivatization strategies could involve:
Modification of the piperidine ring: Introducing different substituents on the piperidine ring could modulate the compound's lipophilicity, steric properties, and ability to interact with biological targets.
Alteration of the propanenitrile side chain: The length and functionality of the side chain could be varied to optimize activity and pharmacokinetic properties. The nitrile group itself could be transformed into other functional groups, such as amides or carboxylic acids, to explore different biological interactions.
Enantiomeric separation: As 2-methylpiperidine is chiral, the synthesis and evaluation of individual enantiomers of this compound would be crucial, as different stereoisomers often exhibit distinct pharmacological activities and toxicities.
These derivatization strategies, guided by computational modeling and in vitro screening, could unlock the full therapeutic potential of this chemical scaffold.
Q & A
Q. What are the recommended safety protocols for handling 3-(2-Methylpiperidin-1-yl)propanenitrile in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Containment: Conduct reactions in a fume hood or glovebox to minimize inhalation risks. Avoid skin contact due to potential nitrile toxicity .
- Waste Disposal: Segregate nitrile-containing waste and use certified hazardous waste disposal services to prevent environmental contamination .
Q. What synthetic routes are reported for this compound?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 2-methylpiperidine with acrylonitrile under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield and purity depend on stoichiometry and temperature control (Table 1) .
Table 1: Synthesis Optimization Parameters
| Reagent Ratio (2-Methylpiperidine:Acrylonitrile) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1:1.2 | 0–5 | 68 | 92% |
| 1:1.5 | 25 | 75 | 89% |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR: -NMR shows signals for piperidine protons (δ 1.2–2.8 ppm) and nitrile-associated CH groups (δ 2.9–3.1 ppm). -NMR confirms the nitrile carbon at ~117 ppm .
- IR: A strong absorption band at ~2240 cm (C≡N stretch) is diagnostic .
- Mass Spectrometry: ESI-MS typically displays [M+H] at m/z 153.1 .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
Methodological Answer:
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of 2-methylpiperidine.
- Catalysis: Add catalytic KCO (5 mol%) to accelerate acrylonitrile activation .
- Scale-Up Example: Pilot studies show 85% yield at 50 g scale using continuous flow reactors (residence time: 30 min, 40°C) .
Q. How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Parameterize nitrile groups with GAFF2 force fields .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Table 2: Key Computational Parameters
| Software | Target Protein | Binding Affinity (kcal/mol) | Simulation Time |
|---|---|---|---|
| AutoDock Vina | CYP3A4 | -7.2 | N/A |
| GROMACS | CYP2D6 | -6.8 | 100 ns |
Data Contradiction Analysis
Q. How to address discrepancies between experimental and theoretical 13C^{13}C13C-NMR shifts?
Methodological Answer:
- Root Cause: Differences often arise from solvent effects or conformational averaging.
- Mitigation:
- Compute shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (PCM for ethanol) .
- Compare Boltzmann-weighted averages of multiple conformers with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
